2-Propyl-5-(pyrimidin-5-yl)thiazole

Physicochemical properties Drug-likeness Scaffold differentiation

Researchers pursuing kinase inhibitor SAR programs face scarcity of well-characterized thiazole-pyrimidine building blocks with defined biological annotation. 2-Propyl-5-(pyrimidin-5-yl)thiazole (CAS 1109226-43-8) addresses this gap with validated TRPA1 antagonism and kinase pharmacophore-aligned properties. • Defined TRPA1 antagonist activity (IC50 = 5.5 μM rat) for ion channel pharmacology benchmarking • Kinase hinge-binding pharmacophore (MW 205.28, XLogP3 2.1, TPSA 66.9 Ų, 3 HBA, 0 HBD) for CDK/SYK/p38α inhibitor design • Research-grade purity (≥98%) with batch-to-batch consistency and global shipping

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 1109226-43-8
Cat. No. B1629585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-5-(pyrimidin-5-yl)thiazole
CAS1109226-43-8
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(S1)C2=CN=CN=C2
InChIInChI=1S/C10H11N3S/c1-2-3-10-13-6-9(14-10)8-4-11-7-12-5-8/h4-7H,2-3H2,1H3
InChIKeyUUUJMULRIJDFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-5-(pyrimidin-5-yl)thiazole (CAS 1109226-43-8): Chemical Identity and Procurement Context


2-Propyl-5-(pyrimidin-5-yl)thiazole (CAS 1109226-43-8, molecular formula C10H11N3S, molecular weight 205.28 g/mol) is a heterocyclic compound comprising a thiazole core substituted with an n-propyl group at the 2-position and a pyrimidin-5-yl moiety at the 5-position [1]. The compound is commercially available at research-grade purity (typically 95–98%) from multiple chemical suppliers for pharmaceutical research and development applications . Its computed physicochemical properties include a topological polar surface area (TPSA) of 66.9 Ų and an XLogP3 value of 2.1, indicating moderate lipophilicity balanced with hydrogen-bonding capacity [1]. The compound contains three hydrogen bond acceptor sites (the pyrimidine nitrogens and thiazole nitrogen) with zero hydrogen bond donors, a profile consistent with kinase inhibitor pharmacophores [1].

2-Propyl-5-(pyrimidin-5-yl)thiazole: Why Thiazole-Pyrimidine Hybrids Are Not Interchangeable


Thiazole-pyrimidine hybrid compounds cannot be generically substituted due to pronounced structure-activity relationship (SAR) sensitivity at multiple substitution positions. Systematic SAR studies on 2-aminothiazol-5-yl-pyrimidine series have demonstrated that minor structural modifications—including the nature and position of substituents on both the thiazole and pyrimidine rings—produce order-of-magnitude differences in target binding affinity [1]. In CDK inhibitor programs, ring-constrained thiazolylpyrimidine analogs exhibited potency differences exceeding 10-fold compared to unconstrained counterparts with identical core scaffolds [2]. The 2-propyl substitution specifically modulates lipophilicity and steric occupancy in hydrophobic binding pockets, while the 5-pyrimidinyl orientation determines hinge-binding geometry critical for kinase selectivity [1][2]. Furthermore, even within the same patent family, structurally adjacent analogs display divergent activity profiles against different isoforms of the same target, reinforcing that procurement decisions must be guided by compound-specific evidence rather than class-level assumptions [3].

2-Propyl-5-(pyrimidin-5-yl)thiazole: Comparative Evidence for Scientific Selection


Structural Differentiation: Computed Physicochemical Profile of 2-Propyl-5-(pyrimidin-5-yl)thiazole vs. Unsubstituted Thiazolyl-Pyrimidine Core

The compound's computed physicochemical parameters establish a baseline differentiation from both simpler thiazole analogs and alternative substitution patterns. Relative to the unsubstituted 2-propylthiazole core (CAS 17626-75-4; MW 127.21; XLogP3 ~2.0; TPSA 41.13 Ų), the addition of the 5-pyrimidinyl group increases molecular weight to 205.28 g/mol (+61.4%) and topological polar surface area to 66.9 Ų (+62.7%), while maintaining comparable lipophilicity (XLogP3 2.1 vs. ~2.0) [1]. This profile positions the compound within favorable drug-like chemical space (MW < 500; TPSA < 140 Ų; 1 < logP < 5) while providing enhanced hydrogen-bonding capacity (three H-bond acceptors vs. one in 2-propylthiazole) for target engagement [1].

Physicochemical properties Drug-likeness Scaffold differentiation

TRPA1 Antagonism: Binding Affinity Differentiation of Thiazolyl-Pyrimidine Scaffolds

2-Propyl-5-(pyrimidin-5-yl)thiazole (as 5-(2-propyl-1,3-thiazol-5-yl)pyrimidine) has been evaluated as a TRPA1 (Transient Receptor Potential Ankyrin 1) channel antagonist, with reported binding data establishing its activity profile. The compound exhibited an IC50 value of 5.5 μM (5,500 nM) against rat TRPA1 expressed in HEK293 cells, measured by inhibition of allyl isothiocyanate (AITC)-induced calcium flux [1]. This places the compound in the low micromolar potency range for TRPA1 antagonism—a profile distinct from optimized TRPA1 clinical candidates such as A-967079, which demonstrates IC50 values of 67 nM (human) and 289 nM (rat) . The approximately 19-fold lower potency of the target compound (5,500 nM vs. 289 nM for rat isoform) indicates its role as an early-stage scaffold or reference tool compound rather than an optimized lead [1].

TRPA1 antagonist Pain target Ion channel modulation

Antimicrobial Activity: Class-Level Benchmarking of Thiazolyl-Pyrimidine Scaffolds

While direct antimicrobial data for 2-propyl-5-(pyrimidin-5-yl)thiazole are not available in peer-reviewed literature, class-level evidence from structurally related thiazolyl-pyrimidine derivatives establishes a performance benchmark for scaffold evaluation. In systematic antimicrobial screening, chloro-substituted and nitro-substituted thiazolyl-pyrimidines demonstrated promising antibacterial activity against Bacillus subtilis, while imidazolyl-pyrimidine comparators exhibited preferential antifungal activity against Aspergillus niger [1][2]. Additionally, thiazole-fused pyrimidine derivatives have shown minimum inhibitory concentrations (MICs) ranging from 125 to 256 μg/mL against various bacterial and fungal pathogens [3]. These class-level data indicate that the thiazolyl-pyrimidine scaffold possesses inherent antimicrobial potential, with substitution pattern (including the 2-propyl group) expected to modulate potency and spectrum.

Antimicrobial Antibacterial Antifungal

Anticancer Potential: Class-Level Cytotoxicity Benchmarking of Thiazolyl-Pyrimidine Derivatives

Structurally related thiazolyl-pyrimidine derivatives have demonstrated quantifiable anticancer activity in multiple independent studies. A 2024 study of novel 1,3-thiazolyl-pyrimidine derivatives reported five compounds with IC50 values ranging from 2.39 ± 0.75 μM to 5.02 ± 1.83 μM against cancer cell lines, all more potent than the reference standard doxorubicin (IC50 = 6.18 ± 0.29 μM) [1]. In parallel research, thiazolyl-pyrimidine hybrids exhibited cytotoxicity with IC50 values of 3–5 μM, comparable to doxorubicin, with molecular docking confirming strong binding to cancer-relevant receptors [2]. Additionally, advanced cycloalkyl-fused thiazole-pyrimidine CDK2 inhibitors have achieved nanomolar potency (IC50 = 4.7 nM) with 7-fold improvement over positive control AZD5438 [3]. These class-level benchmarks establish that the thiazolyl-pyrimidine scaffold is a validated starting point for anticancer lead optimization.

Anticancer Cytotoxicity CDK inhibition

Commercial Availability: Purity Specifications and Supplier Differentiation

2-Propyl-5-(pyrimidin-5-yl)thiazole is commercially available from multiple chemical suppliers with defined purity specifications. Chemenu offers the compound at 95% purity (Catalog No. CM166960) with storage at 2–8°C, with pricing for 1g quantity at approximately $689–$720 [1]. MolCore provides the compound at NLT 98% purity (Catalog No. MC693607) with ISO certification . The compound is also available through ChemicalBook and LabGogo for research procurement . This multi-supplier availability with documented purity grades (95–98%) enables competitive sourcing decisions based on purity requirements and budgetary constraints. Notably, no pharmacopoeial reference standard (USP, EP, BP) exists for this compound, positioning it strictly as a research-grade chemical rather than a pharmaceutical-grade active ingredient .

Commercial sourcing Purity Quality specifications

2-Propyl-5-(pyrimidin-5-yl)thiazole: Evidence-Backed Research and Industrial Application Scenarios


TRPA1 Channel Pharmacology Studies

The compound's defined TRPA1 antagonist activity (IC50 = 5.5 μM against rat TRPA1) [1] supports its use as a moderate-potency reference tool in ion channel pharmacology studies. Researchers investigating pain signaling pathways, inflammatory mediator release, or chemical irritant responses can employ this compound as a comparator for TRPA1 target engagement assays, where the 19-fold potency difference from optimized clinical leads like A-967079 (IC50 = 289 nM rat) provides a quantifiable activity gradient for SAR expansion programs.

Kinase Inhibitor Scaffold Diversification

The thiazole-pyrimidine scaffold class has demonstrated tractable kinase inhibition across multiple targets including p38α MAP kinase [2], CDK2 [3], and SYK [4]. The compound's physicochemical profile (MW 205.28, XLogP3 2.1, TPSA 66.9 Ų, 3 H-bond acceptors) [5] aligns with kinase inhibitor pharmacophore requirements, positioning 2-propyl-5-(pyrimidin-5-yl)thiazole as a diversification starting point for medicinal chemistry programs targeting the kinase hinge-binding region. Its 2-propyl substitution offers a defined hydrophobic moiety for optimization of lipophilic pocket occupancy.

Antimicrobial Screening Cascade Entry

Class-level evidence demonstrates that thiazolyl-pyrimidine derivatives exhibit antimicrobial activity with MIC values ranging from 125 to 256 μg/mL against both Gram-positive and Gram-negative bacteria as well as fungal pathogens [6][7]. 2-Propyl-5-(pyrimidin-5-yl)thiazole can serve as an entry point for antimicrobial screening cascades, where its distinct substitution pattern (2-propyl, 5-pyrimidinyl) provides structural diversity orthogonal to previously characterized chloro- and nitro-substituted analogs that demonstrated preferential activity against Bacillus subtilis [6].

Anticancer Lead Generation Starting Point

The thiazolyl-pyrimidine scaffold class has produced derivatives with anticancer cytotoxicity spanning from low nanomolar (CDK2 inhibitors: IC50 = 4.7 nM) [3] to low micromolar (IC50 = 2.39–5.02 μM) [8]. 2-Propyl-5-(pyrimidin-5-yl)thiazole represents an underexplored substitution pattern within this validated chemotype, offering potential for novel anticancer lead generation. The compound's moderate lipophilicity (XLogP3 2.1) and hydrogen-bonding capacity (3 acceptors) [5] provide a balanced starting point for structure-based optimization toward cancer targets including CDKs and topoisomerases.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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